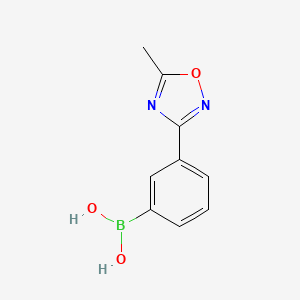

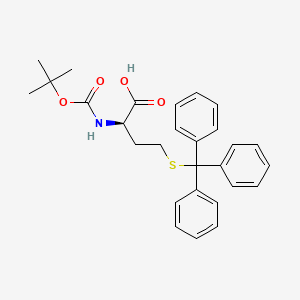

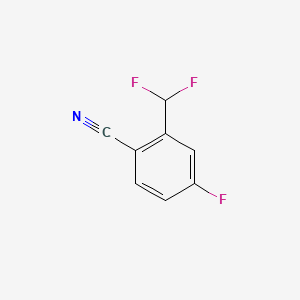

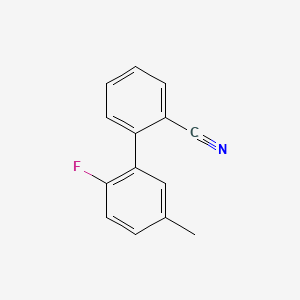

![molecular formula C6H4FN3 B577522 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1211587-23-3](/img/structure/B577522.png)

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine

Overview

Description

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold .

Synthesis Analysis

The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine derivatives involves a series of reactions. In one study, a series of 7H-pyrrolo[2,3-d]pyrimidines were designed and synthesized according to the E-pharmacophores generated by docking a library of 667 fragments into the ATP pocket of the co-crystal complex of FAK and PF-562271 . Another study reported the synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives based on a structure-based design strategy .Molecular Structure Analysis

The molecular structure of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine are complex and can involve multiple steps. For instance, one study reported a modified Vorbruggen procedure that yielded a 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine in a 65% yield .Scientific Research Applications

Synthesis and Biological Activity : A study explored the synthesis and biological activity of 5-Fluorotubercidin, a derivative of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine. The compound showed increased activity against certain cell lines and reduced toxicity in fibroblast cells compared to tubercidin, but no antibacterial activity was observed (Wang et al., 2004).

Halogenated Nucleosides Synthesis : Research on the stereoselective synthesis of halogenated nucleosides, including 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine derivatives, revealed their potential in modifying DNA and RNA structures. This research also highlighted the impact of fluorine and halogen substituents on the properties of these nucleosides (Peng & Seela, 2004).

Fused Tetrazolo Pyrimidines Synthesis : A study reported the synthesis of new 7,9-substituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, derived from 4-hydrazino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, and their potential reductive conversion to new 4-aminopyrrolo[2,3-d]pyrimidines (Desai, 2006).

NMR Spectroscopy for DNA and RNA Structures : 5-fluoro pyrimidines, including 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidines, have been used to probe DNA and RNA secondary structures using 1D 19F NMR spectroscopy. These compounds were shown to be reliable for evaluating nucleic acid structures without significantly affecting the equilibrium characteristics of the oligonucleotides (Puffer et al., 2009).

Antiviral and Antitumor Activities : Several studies have focused on the synthesis and evaluation of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine derivatives for their antiviral and antitumor activities. These studies have shown promising results in inhibiting the growth of various viruses and cancer cells (Bhattacharya et al., 1995), (Rosowsky et al., 1981).

Anxiolytic Activity : Research has been conducted on the anxiolytic activity of analogues of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidines, demonstrating potential in the development of less toxic anxiolytic drugs (Meade et al., 1998).

Chemistry and Anti-HIV Properties : The chemistry and anti-HIV properties of various 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, including 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidines, have been explored. These studies highlight the potential of these compounds in the development of anti-AIDS drugs (Siddiqui et al., 1992).

Ophthalmic Applications : Fluorouracil (5-fluorouracil), a related compound, has been used in various ophthalmic surgeries and treatments due to its ability to reduce fibroblastic proliferation and subsequent scarring (Abraham et al., 2012).

Future Directions

The future directions for research on 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine and its derivatives could involve further exploration of their therapeutic potential. For instance, one study aimed to explore new potent inhibitors by designing and synthesizing 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives .

properties

IUPAC Name |

5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGKUJNLZWUTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.